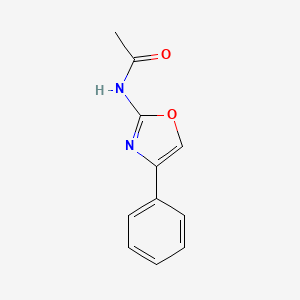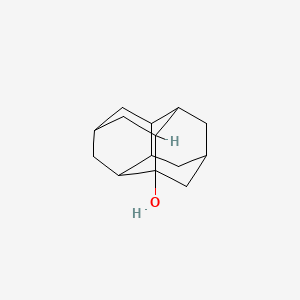
Diamantan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diamantan-1-ol is a chemical compound belonging to the diamondoid family, which consists of cage hydrocarbons with structures resembling the crystal lattice of diamond. This compound is characterized by its rigid, three-dimensional structure and the presence of a hydroxyl group (-OH) attached to the diamantane framework. This compound exhibits unique physical and chemical properties, including high thermal stability, hydrophobicity, and resistance to oxidation and radiation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diamantan-1-ol can be synthesized through various methods. One common approach involves the reaction of diamantane with nitric acid or a mixture of nitric acid and acetic acid, followed by the addition of nitrogen-containing nucleophiles. For example, methyl N-(diamantan-1-yl)carbamothioate can be synthesized from this compound and methyl thiocyanate in sulfuric acid .
Industrial Production Methods: Industrial production of diamantane derivatives, including diamantane-1-ol, often involves the extraction of diamondoids from oil. This process has enabled the large-scale production of these compounds, which were previously inaccessible .
Análisis De Reacciones Químicas
Types of Reactions: Diamantan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of diamantane with sulfuric acid yields diamantanone, 9-hydroxydiamantan-3-one, and diamantane-4,9-diol .
Common Reagents and Conditions:
Oxidation: Sulfuric acid at elevated temperatures.
Substitution: Nitric acid or a mixture of nitric acid and acetic acid, followed by nucleophiles such as methyl thiocyanate.
Major Products:
Oxidation: Diamantanone, 9-hydroxydiamantan-3-one, diamantane-4,9-diol.
Substitution: Methyl N-(diamantan-1-yl)carbamothioate.
Aplicaciones Científicas De Investigación
Diamantan-1-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of diamantane-1-ol involves its interaction with molecular targets through hydride transfer mechanisms. For example, the isomeric forms of diamantane-1-ol and diamantane-4-ol establish an equilibrium in sulfuric acid via a hydride transfer mechanism . This process is influenced by entropy and symmetry factors, which affect the relative thermodynamic stabilities of the isomers .
Comparación Con Compuestos Similares
Adamantane: The simplest diamondoid with a single cage structure.
Diamantane: Composed of two fused adamantane cages.
Triamantane: Contains three fused adamantane cages
Diamantan-1-ol’s unique structure and properties make it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
30545-14-3 |
|---|---|
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-ol |
InChI |
InChI=1S/C14H20O/c15-14-6-8-2-10-9-1-7(4-12(10)14)5-13(14)11(9)3-8/h7-13,15H,1-6H2 |
Clave InChI |
ZTONXKOBHDGNKB-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3C4C1C5CC(C4)CC3(C5C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


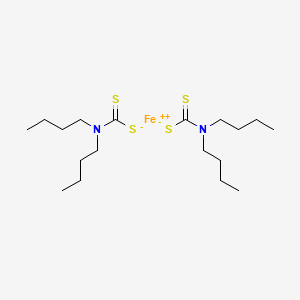
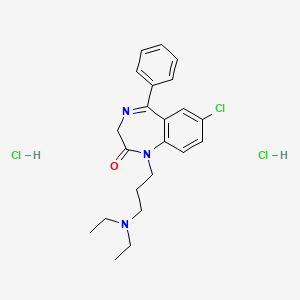
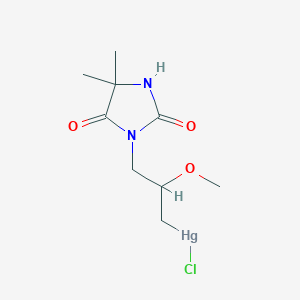
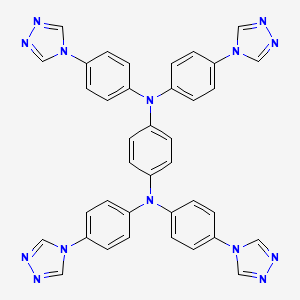
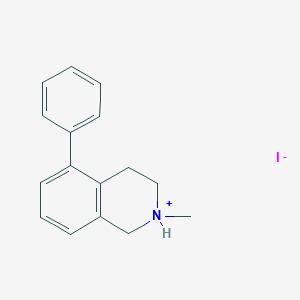
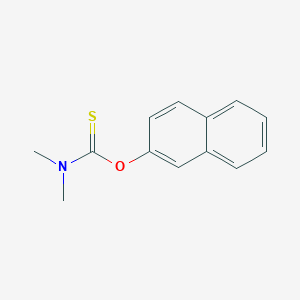
![1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate](/img/structure/B13743702.png)
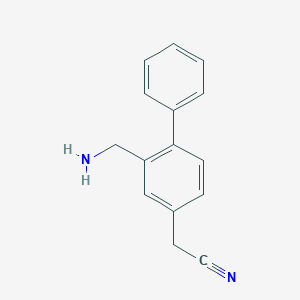
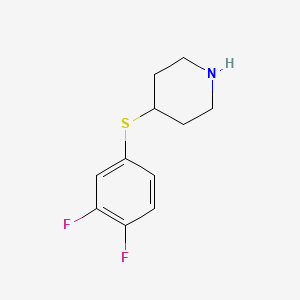

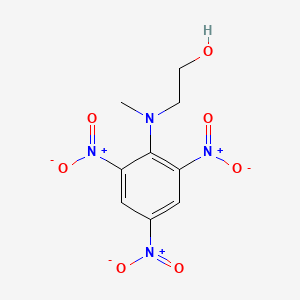

![1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]](/img/structure/B13743744.png)
